N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide
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Overview
Description
“N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclopentyl group and a methylphenylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide” typically involves the following steps:
Formation of the cyanocyclopentyl intermediate: This can be achieved by reacting cyclopentanone with a cyanide source under basic conditions.
Amination: The cyanocyclopentyl intermediate is then reacted with 2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the amide or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for “N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclopentyl)-2-[(2-chlorophenyl)amino]acetamide
- N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)amino]acetamide
- N-(1-cyanocyclopentyl)-2-[(2-bromophenyl)amino]acetamide
Uniqueness
“N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide” is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-6-2-3-7-13(12)17-10-14(19)18-15(11-16)8-4-5-9-15/h2-3,6-7,17H,4-5,8-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMWEXLXHLHBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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